molecular formula C8H7BrN2O B1346190 7-Bromo-3,4-dihydroquinoxalin-2(1H)-one CAS No. 1016878-52-6

7-Bromo-3,4-dihydroquinoxalin-2(1H)-one

Katalognummer B1346190
CAS-Nummer: 1016878-52-6
Molekulargewicht: 227.06 g/mol
InChI-Schlüssel: ZITQQDFTRWZLSH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Bromo-3,4-dihydroquinoxalin-2(1H)-one is a chemical compound with the molecular formula C8H7BrN2O . It is commonly referred to as BDQ or 7-BDQ.


Molecular Structure Analysis

The molecular structure of 7-Bromo-3,4-dihydroquinoxalin-2(1H)-one consists of a quinoxalinone core with a bromine atom at the 7-position . The InChI code for this compound is 1S/C8H7BrN2O/c9-5-1-2-6-7(3-5)11-8(12)4-10-6/h1-3,10H,4H2,(H,11,12) .


Physical And Chemical Properties Analysis

7-Bromo-3,4-dihydroquinoxalin-2(1H)-one has a molecular weight of 227.06 g/mol . It has a boiling point of 400°C at 760 mmHg .

Wissenschaftliche Forschungsanwendungen

Antitumor and Anticancer Properties

  • Antitumor Lead and Tubulin-Binding Tumor-Vascular Disrupting Agents : A compound structurally related to 7-Bromo-3,4-dihydroquinoxalin-2(1H)-one, named 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, has shown significant antitumor properties. This compound inhibited tumor growth in mice and exhibited high antiproliferative activity across various human tumor cell lines. It functions by inhibiting tumor cell proliferation, inducing apoptosis, and disrupting tumor vasculature, classifying it as a novel class of tubulin-binding tumor-vascular disrupting agents (Cui et al., 2017).

Pharmaceutical Applications and Synthesis

  • Regioselective Synthesis : A study on the regioselectivity of the cyclocondensation between o-phenylenediamines and aroylpyruvates led to the synthesis of 3,4-dihydroquinoxalin-2(1H)-ones. This research provides insights into optimizing reaction conditions for synthesizing desired regioisomers of compounds like 7-Bromo-3,4-dihydroquinoxalin-2(1H)-one, which can have diverse physical and pharmaceutical applications (Dobiáš et al., 2017).

Bromodomain Inhibitors

  • Bromodomain and Extraterminal Protein Inhibitors : A research study identified a series of potent and selective bromodomain inhibitors with a structure similar to 7-Bromo-3,4-dihydroquinoxalin-2(1H)-one. These compounds, including derivatives like (1,2,4-triazol-5-yl)-3,4-dihydroquinoxalin-2(1H)-one, showed promise in anticancer treatment by effectively inhibiting bromodomains, particularly BRD4, a protein implicated in cancer progression (Hu et al., 2019).

Safety And Hazards

The safety information for 7-Bromo-3,4-dihydroquinoxalin-2(1H)-one indicates that it may be harmful . The compound is labeled with the GHS07 pictogram, and the signal word is "Warning" .

Eigenschaften

IUPAC Name

7-bromo-3,4-dihydro-1H-quinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O/c9-5-1-2-6-7(3-5)11-8(12)4-10-6/h1-3,10H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZITQQDFTRWZLSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(N1)C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40640944
Record name 7-Bromo-3,4-dihydroquinoxalin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40640944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-3,4-dihydroquinoxalin-2(1H)-one

CAS RN

1016878-52-6
Record name 7-Bromo-3,4-dihydroquinoxalin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40640944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-bromo-1,2,3,4-tetrahydroquinoxalin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Bromo-3,4-dihydroquinoxalin-2(1H)-one
Reactant of Route 2
Reactant of Route 2
7-Bromo-3,4-dihydroquinoxalin-2(1H)-one
Reactant of Route 3
Reactant of Route 3
7-Bromo-3,4-dihydroquinoxalin-2(1H)-one
Reactant of Route 4
7-Bromo-3,4-dihydroquinoxalin-2(1H)-one
Reactant of Route 5
7-Bromo-3,4-dihydroquinoxalin-2(1H)-one
Reactant of Route 6
7-Bromo-3,4-dihydroquinoxalin-2(1H)-one

Citations

For This Compound
1
Citations
J Rostoll-Berenguer, M Martín-López… - The Journal of …, 2022 - ACS Publications
A visible-light photocatalytic radical addition reaction of dihydroquinoxalin-2-ones to trifluoromethyl ketones has been established using Ru(bpy) 3 Cl 2 as photocatalyst, acetonitrile as …
Number of citations: 6 pubs.acs.org

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.